molecular formula C23H22N4O4 B11572841 (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

Cat. No.: B11572841
M. Wt: 418.4 g/mol
InChI Key: GTPVUWNSHHZXJV-GHRIWEEISA-N
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Description

The compound (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the dimethylphenoxy group, and the addition of the cyano and methoxyethyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the dimethylphenoxy group via nucleophilic substitution reactions.

    Addition Reactions: Addition of the cyano and methoxyethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the pyrido[1,2-a]pyrimidin-4-one moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Aminated Derivatives: Formed through reduction of the cyano group.

    Substituted Pyrido[1,2-a]pyrimidin-4-one Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-ethoxyethyl)prop-2-enamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-hydroxyethyl)prop-2-enamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

InChI

InChI=1S/C23H22N4O4/c1-15-10-16(2)12-18(11-15)31-22-19(13-17(14-24)21(28)25-7-9-30-3)23(29)27-8-5-4-6-20(27)26-22/h4-6,8,10-13H,7,9H2,1-3H3,(H,25,28)/b17-13+

InChI Key

GTPVUWNSHHZXJV-GHRIWEEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCOC)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCOC)C

Origin of Product

United States

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